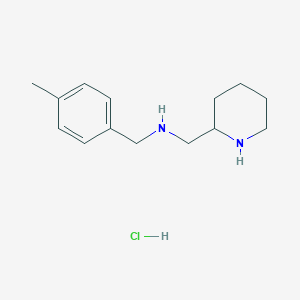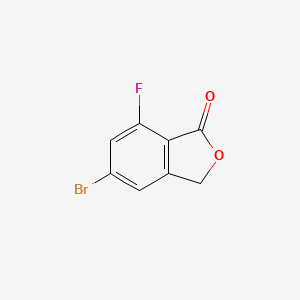
5-Bromo-7-fluoroisobenzofuran-1(3H)-one
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 5-Bromo-7-fluoroisobenzofuran-1(3H)-one consists of 8 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 2 oxygen atoms. The molecular weight of the compound is 231.02 g/mol.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
5-Bromo-7-fluoroisobenzofuran-1(3H)-one serves as a precursor in the synthesis of complex heterocyclic compounds. A study by Zheng et al. (2019) developed a method for the direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective 5-exo-dig bromocyclization. This process highlights the compound's utility in generating other heterocycles via palladium-catalyzed cross-coupling reactions or simple operations, pointing towards its versatility in organic synthesis (Zheng et al., 2019).
Reactivity and Stereoselectivity in Chemical Reactions
The reactivity and stereoselectivity of fluorinated furan-2(5H)-ones, closely related to 5-Bromo-7-fluoroisobenzofuran-1(3H)-one, in Diels–Alder reactions have been extensively studied. Hajduch et al. (2007) explored how the presence of fluorine atoms affects the reactivity and diastereoselectivity in such reactions, providing insights into how modifications to the furanone ring influence chemical processes. This study suggests potential applications in designing stereoselective syntheses of complex organic molecules (Hajduch et al., 2007).
Domino Catalysis for Heterocycle Synthesis
The compound has also been used in domino catalysis processes for synthesizing isobenzofuran-1(3H)-ones, demonstrating broad substrate scope. Mahendar and Satyanarayana (2016) applied this methodology for the synthesis of antiplatelet drugs and cytotoxic agonists, showcasing its importance in pharmaceutical compound development (Mahendar & Satyanarayana, 2016).
Inhibition of Microbial Quorum Sensing
The role of bromomethylene and fluoromethylene derivatives of isobenzofuran-1(3H)-ones in inhibiting microbial quorum sensing and biofilm formation has been researched. Benneche et al. (2008) synthesized (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones and examined their ability to interfere with the microbial communication of Staphylococcus epidermidis, indicating potential applications in combating bacterial infections and biofilm-associated problems (Benneche et al., 2008).
Environmental Benign Synthesis
An environmentally friendly synthesis of isobenzofuran-1(3H)-ones using water as the green solvent has been demonstrated by Mahendar and Satyanarayana (2015), emphasizing the compound's role in promoting sustainable chemical processes (Mahendar & Satyanarayana, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-7-fluoro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO2/c9-5-1-4-3-12-8(11)7(4)6(10)2-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTXUNOXSJLDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)F)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-fluoroisobenzofuran-1(3H)-one | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1444545.png)

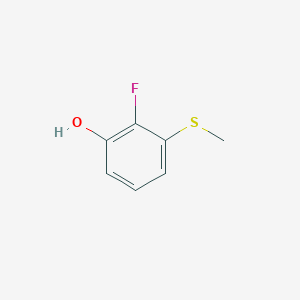
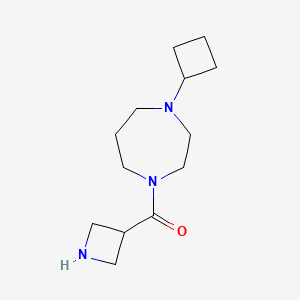

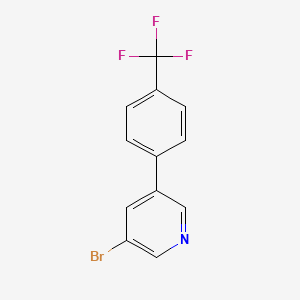
![3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1444553.png)

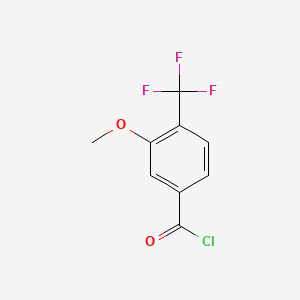

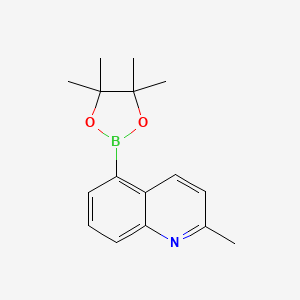
![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)
